GSK626616 - 1025821-33-3

GSK626616

Catalog Number: EVT-270225
CAS Number: 1025821-33-3
Molecular Formula: C18H10Cl2N4OS
Molecular Weight: 401.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK626616 is a potent, low-molecular-weight, orally bioavailable compound discovered through high-throughput screening at GlaxoSmithKline (GSK) [, ]. It acts as a selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 3 (DYRK3) enzyme [, ]. This kinase belongs to the DYRK family and negatively regulates erythropoiesis, the process of red blood cell production [, ]. GSK626616 exhibits significant potential as a research tool for understanding DYRK3 function and its role in various cellular processes, including erythropoiesis.

Carboplatin

  • Relevance: Carboplatin, in combination with radiation, was used to induce anemia in mouse models. This allowed researchers to study the effects of GSK626616 on erythropoiesis under anemic conditions. The studies showed that GSK626616 could accelerate recovery from anemia in this model.

Erythropoietin (EPO)

  • Relevance: Erythropoietin is a key regulator of erythropoiesis. In the studies discussed, erythropoietin levels were measured as an indicator of the body's response to anemia. Additionally, erythropoietin was used in combination with GSK626616 in some experiments to assess their combined effect on erythropoiesis.

MF-438

  • Relevance: While not structurally related to GSK626616, MF-438 was identified using the same AI-driven drug discovery platform. This platform, Symphony™, highlighted both MF-438 (as an SCD inhibitor) and GSK626616 (as a DYRK3 inhibitor) as potential therapeutic leads for glioblastoma.

MK-8245

  • Relevance: Identified alongside MF-438 and GSK626616 as a potential therapeutic lead for glioblastoma by the Symphony™ AI platform. This suggests potential overlapping mechanisms or pathways targeted by these compounds, despite structural differences.

AS-605240

  • Relevance: Like GSK626616, AS-605240 inhibits DYRK kinases, although it is not specific to DYRK3 and inhibits other kinases as well. This compound highlights the potential for targeting DYRK kinases in glioblastoma treatment, but also the need for selectivity to minimize off-target effects.

XL-888

  • Relevance: XL-888, while not structurally related to GSK626616, showed efficacy in inhibiting colony formation in glioblastoma cell lines. This suggests HSP90 inhibition as another potential therapeutic strategy for glioblastoma, complementing the DYRK3 inhibition approach of GSK626616.
Overview

GSK-626616 is a potent and selective inhibitor of the dual specificity tyrosine phosphorylation-regulated kinase 3 (DYRK3). It has garnered attention for its role in modulating various cellular processes, particularly those related to stress granule dynamics and mTORC1 signaling pathways. GSK-626616 is classified as a small molecule compound, specifically designed to inhibit DYRK family kinases, which are involved in numerous cellular functions, including cell proliferation and differentiation.

Source

GSK-626616 was developed by GlaxoSmithKline and is being investigated for its potential therapeutic applications, particularly in hematological disorders such as anemia. The compound has been characterized in several studies that explore its biochemical properties and biological effects on various cell types.

Classification
  • Chemical Name: (5Z)-2-(2,6-dichloroanilino)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazol-4-one
  • CAS Number: 1025821-33-3
  • Molecular Formula: C₁₈H₁₀Cl₂N₄OS
  • Molecular Weight: 401.27 g/mol
Synthesis Analysis

GSK-626616 can be synthesized through a multi-step chemical process that involves the formation of key intermediates followed by coupling reactions. The synthesis typically includes:

  1. Formation of Thiazole Ring: This involves the condensation of appropriate precursors to create the thiazole moiety.
  2. Aniline Derivative Formation: The dichloroaniline component is synthesized separately and then introduced into the reaction.
  3. Quinoxaline Integration: The quinoxaline structure is incorporated through coupling reactions with the thiazole derivative.

Data

  • PubChem ID: 135416229
  • InChI Key: RJPNRXFBYZVRIB-DHDCSXOGSA-N
  • Solubility in DMSO: 40.13 mg/mL at maximum concentration.
Chemical Reactions Analysis

GSK-626616 primarily acts through inhibition of DYRK3, which plays a critical role in various cellular signaling pathways. The compound's mechanism involves:

  1. Inhibition of Phosphorylation: GSK-626616 inhibits DYRK3 activity by preventing its phosphorylation of substrates such as p62 and other proteins involved in stress granule dynamics.
  2. Impact on Stress Granules: The compound delays the dissolution of stress granules under oxidative stress conditions, thereby influencing cellular responses to stress.

Technical details regarding its chemical reactivity include its stability under physiological conditions and its selectivity towards DYRK3 over other kinases.

Mechanism of Action

GSK-626616 exerts its biological effects primarily through the inhibition of DYRK3 activity. This inhibition leads to:

  1. Altered Stress Granule Dynamics: By preventing the dissolution of stress granules, GSK-626616 modulates cellular responses to stressors such as oxidative damage.
  2. Regulation of mTORC1 Signaling: DYRK3 is implicated in mTORC1 signaling pathways, which are crucial for cell growth and metabolism. Inhibition by GSK-626616 results in altered protein synthesis rates.

Experimental data indicate that GSK-626616 effectively reduces protein synthesis in treated cells, highlighting its role in translational regulation during stress responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form.
  • Melting Point: Specific melting point data is not widely published but is typically determined during synthesis characterization.

Chemical Properties

Relevant Data or Analyses

GSK-626616 has been shown to have an IC50 value of approximately 0.7 nM for DYRK3, indicating high potency . It exhibits about 20-fold selectivity over casein kinase 2 and negligible activity against a broad panel of other kinases .

Applications

GSK-626616 has several scientific uses:

  1. Research Tool: Used extensively in studies investigating the role of DYRK3 in cellular signaling pathways and stress responses.
  2. Potential Therapeutic Agent: Investigated for its efficacy in treating conditions like anemia by enhancing erythropoiesis through modulation of signaling pathways .
  3. Cellular Biology Studies: Employed to understand mechanisms underlying stress granule dynamics and their implications in diseases such as cancer and neurodegeneration.

Properties

CAS Number

1025821-33-3

Product Name

GSK-626616

IUPAC Name

(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one

Molecular Formula

C18H10Cl2N4OS

Molecular Weight

401.3 g/mol

InChI

InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9-

InChI Key

RJPNRXFBYZVRIB-DHDCSXOGSA-N

SMILES

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl

Solubility

Soluble in DMSO

Synonyms

GSK-626616; GSK 626616; GSK626616.

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.